molecular formula C25H22N4O5 B6564771 2-{3-[(2H-1,3-benzodioxol-5-yl)methyl]-2,4-dioxo-1H,2H,3H,4H-pyrido[3,2-d]pyrimidin-1-yl}-N-(2,5-dimethylphenyl)acetamide CAS No. 923194-19-8

2-{3-[(2H-1,3-benzodioxol-5-yl)methyl]-2,4-dioxo-1H,2H,3H,4H-pyrido[3,2-d]pyrimidin-1-yl}-N-(2,5-dimethylphenyl)acetamide

Cat. No.: B6564771
CAS No.: 923194-19-8
M. Wt: 458.5 g/mol
InChI Key: WDNNGDKHEXNRIB-UHFFFAOYSA-N
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Description

This compound is a pyrido[3,2-d]pyrimidinone derivative featuring a 2H-1,3-benzodioxole substituent and an acetamide group linked to a 2,5-dimethylphenyl moiety. The benzodioxole group is known to enhance metabolic stability and bioavailability in drug-like molecules, while the pyrido-pyrimidinone core contributes to rigid planar geometry, facilitating interactions with biological targets such as kinases or enzymes .

Properties

IUPAC Name

2-[3-(1,3-benzodioxol-5-ylmethyl)-2,4-dioxopyrido[3,2-d]pyrimidin-1-yl]-N-(2,5-dimethylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H22N4O5/c1-15-5-6-16(2)18(10-15)27-22(30)13-28-19-4-3-9-26-23(19)24(31)29(25(28)32)12-17-7-8-20-21(11-17)34-14-33-20/h3-11H,12-14H2,1-2H3,(H,27,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WDNNGDKHEXNRIB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)NC(=O)CN2C3=C(C(=O)N(C2=O)CC4=CC5=C(C=C4)OCO5)N=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H22N4O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

458.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-{3-[(2H-1,3-benzodioxol-5-yl)methyl]-2,4-dioxo-1H,2H,3H,4H-pyrido[3,2-d]pyrimidin-1-yl}-N-(2,5-dimethylphenyl)acetamide is a complex organic molecule with potential therapeutic applications. This article aims to explore its biological activity through various studies and findings.

Chemical Structure

The structure of the compound can be represented as follows:

C24H24N4O5\text{C}_{24}\text{H}_{24}\text{N}_4\text{O}_5

Biological Activity Overview

The biological activities of this compound have been investigated in various contexts, including its potential as an anticancer agent and its effects on specific biochemical pathways.

Anticancer Properties

Research indicates that this compound may exhibit anticancer properties by influencing key signaling pathways involved in tumor growth and proliferation. In particular, studies have shown that it can inhibit the proliferation of cancer cell lines through mechanisms involving apoptosis and cell cycle arrest.

The mechanism of action appears to involve the inhibition of specific kinases and enzymes that are crucial for cancer cell survival. For instance, it has been noted to interact with the MEK/ERK signaling pathway , which is often dysregulated in various cancers. Inhibition of this pathway can lead to reduced cell viability and increased apoptosis in cancer cells.

Study 1: In Vitro Analysis

In a study assessing the efficacy of the compound against human leukemia cells (MV4-11 and MOLM13), it was found that:

  • IC50 Values : The compound demonstrated IC50 values of approximately 0.3 µM for MV4-11 and 1.2 µM for MOLM13 cells.
  • Mechanism : The inhibition was associated with down-regulation of phospho-ERK1/2 levels, indicating effective targeting of the MEK/ERK pathway .

Study 2: In Vivo Efficacy

In vivo studies using mouse xenograft models showed that:

  • Dosage : A dosage of 10 mg/kg via oral gavage resulted in significant tumor growth inhibition.
  • Duration of Effect : The effects persisted over several days post-treatment, suggesting a sustained biological activity .

Data Table: Biological Activity Summary

Biological ActivityCell LineIC50 (µM)Mechanism of Action
AntiproliferativeMV4-110.3MEK/ERK pathway inhibition
AntiproliferativeMOLM131.2MEK/ERK pathway inhibition
In Vivo Tumor Growth InhibitionMouse Xenograft10 mg/kgInduces apoptosis via signaling disruption

Comparison with Similar Compounds

Target Compound

  • Core : Pyrido[3,2-d]pyrimidin-2,4-dione
  • Key Features: Rigid bicyclic system with hydrogen-bond acceptor sites (dioxo groups).

Analog 1: N-{2-[(3-Oxo-1,3-dihydro-2-benzofuran-1-yl)acetyl]phenyl}acetamide (Compound 16, )

  • Core : Benzofuran-1,3-dione
  • Key Features: Monocyclic system with a ketone group. Lower molecular weight (MW = 311.3 g/mol) compared to the target compound (estimated MW > 450 g/mol). Demonstrated synthetic accessibility (87% yield) and characterized via FT-IR, NMR, and HRMS .

Analog 2: 3j/3k Benzimidazole Derivatives ()

  • Core : Benzimidazole sulfoxide/sulfone
  • Melting points: 76–80°C (lower than the target compound’s expected range). NMR data (δ 2.21–8.75 ppm) indicate aromatic and aliphatic proton environments distinct from the pyrido-pyrimidinone core .

Substituent Analysis

Benzodioxole-Containing Analogs

Compound Benzodioxole Position Linked Group Biological Relevance (Evidence)
Target Compound 5-position Pyrido-pyrimidinone core N/A (structural inference from )
Compound 1 () 5-position Cyclopentaoxazolyl-acetamide Aldehyde dehydrogenase modulation
Metabolite () 5-position Propanamido-benzyl ester Metabolic stability studies

Acetamide-Linked Analogs

Compound Acetamide Substituent Synthetic Yield Key Data (NMR/MS)
Target Compound 2,5-Dimethylphenyl N/A N/A (predicted δ 6.8–7.5 ppm for aromatic H)
Example 83 () 3-Fluoro-4-isopropoxyphenyl 19% HRMS: 571.198.8 (M+1); MP: 302–304°C
3h () 2-Pyridyl Moderate Characterized via LC-MS and NMR

Research Implications

  • Structural Activity Relationships (SAR) : The benzodioxole group in the target compound may improve blood-brain barrier penetration compared to sulfonyl-containing analogs (e.g., 3j/3k) .
  • Synthetic Challenges: The pyrido-pyrimidinone core likely requires stringent reaction conditions (e.g., anhydrous solvents, controlled temperatures) akin to benzofuran derivatives in .
  • Therapeutic Potential: Similar compounds (e.g., pyrazolo-pyrimidines in ) show kinase inhibition, suggesting the target compound could be optimized for oncology applications .

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